molecular formula C22H16Cl2FNO4 B11126020 1-(3,4-Dichlorophenyl)-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126020
M. Wt: 448.3 g/mol
InChI Key: MASHGOOAGCBXJO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and subsequent functionalization. Key steps may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 3,4-dichlorophenyl and 7-fluoro groups, as well as the tetrahydrofuran-2-ylmethyl moiety, typically involves selective halogenation and alkylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

    1-(3,4-Dichlorophenyl)-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other heterocyclic compounds, such as pyrrolidines and chromenes.

Uniqueness:

  • The combination of the chromeno[2,3-c]pyrrole core with the 3,4-dichlorophenyl and 7-fluoro substituents, as well as the tetrahydrofuran-2-ylmethyl group, gives this compound unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H16Cl2FNO4

Molecular Weight

448.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-7-fluoro-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16Cl2FNO4/c23-15-5-3-11(8-16(15)24)19-18-20(27)14-9-12(25)4-6-17(14)30-21(18)22(28)26(19)10-13-2-1-7-29-13/h3-6,8-9,13,19H,1-2,7,10H2

InChI Key

MASHGOOAGCBXJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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